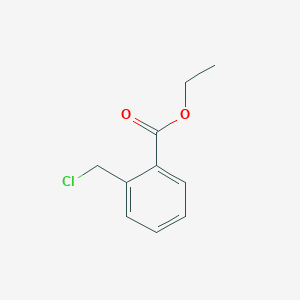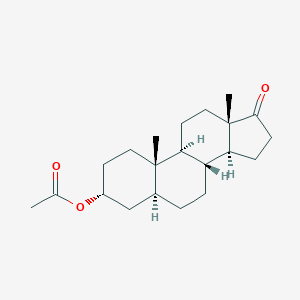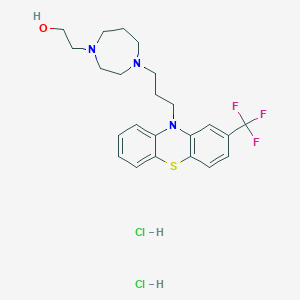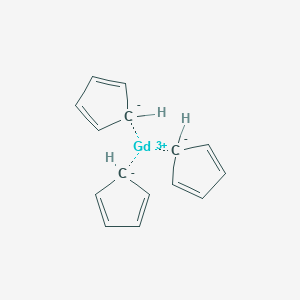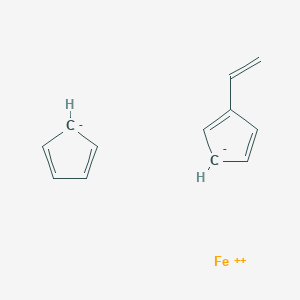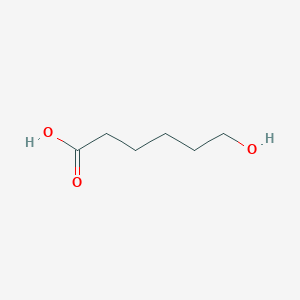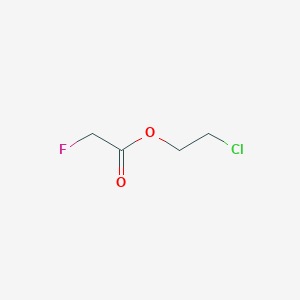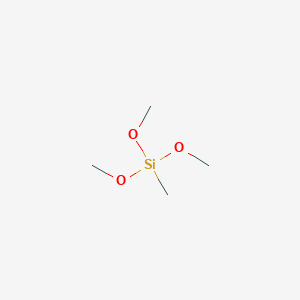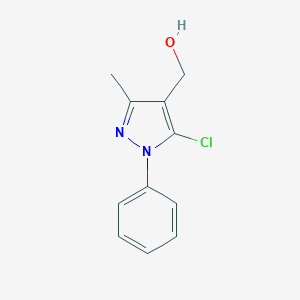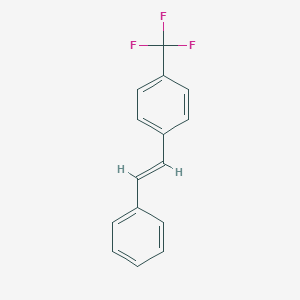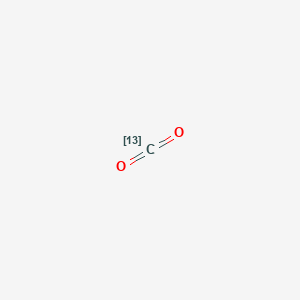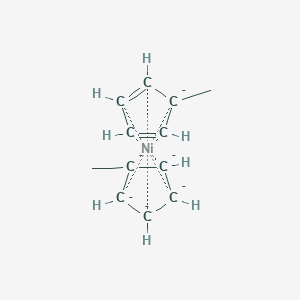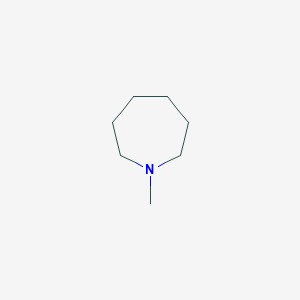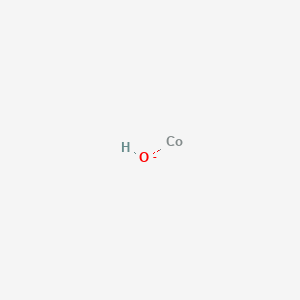
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione is a heterocyclic compound with a unique structure that includes a triazine ring substituted with three methyl groups and two thioketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-1,2,4-triazine-3,5-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethyl-1,2,4-triazine-3,5-dione with a sulfurizing agent to introduce the thioketone groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione undergoes various chemical reactions, including:
Oxidation: The thioketone groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioketone groups can yield thiols or thioethers.
Substitution: The methyl groups on the triazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
作用机制
The mechanism of action of 2,4,6-trimethyl-1,2,4-triazine-3,5-dithione involves its interaction with molecular targets through its thioketone groups and triazine ring. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
2,4,6-Trimethyl-1,3,5-triazine: Lacks the thioketone groups, making it less reactive in certain chemical reactions.
2,4,6-Trimethyl-1,2,4-triazine-3,5-dione: Contains carbonyl groups instead of thioketone groups, leading to different reactivity and applications.
1,3,5-Triazine-2,4,6-trithiol:
Uniqueness
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione is unique due to the presence of both the triazine ring and thioketone groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
属性
CAS 编号 |
1566-31-0 |
|---|---|
分子式 |
C6H9N3S2 |
分子量 |
187.3 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C6H9N3S2/c1-4-5(10)8(2)6(11)9(3)7-4/h1-3H3 |
InChI 键 |
UMTVGUIBTPNSOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=S)N(C1=S)C)C |
规范 SMILES |
CC1=NN(C(=S)N(C1=S)C)C |
同义词 |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


